3-tert-butyl-3H-pyridin-6-imine
Description
Contextual Overview of Heterocyclic Imines in Organic Chemistry
Heterocyclic imines are a class of organic compounds characterized by a ring structure containing at least one heteroatom (in this case, nitrogen) and a carbon-nitrogen double bond (imine). These moieties are recognized as pivotal intermediates in a vast array of chemical transformations. researchgate.net Their reactivity, often centered on the electrophilic carbon and the nucleophilic nitrogen of the imine group, allows for their participation in cycloaddition reactions, nucleophilic additions, and rearrangements to construct more complex molecular architectures. nih.gov
Furthermore, N-heterocyclic imines have demonstrated considerable utility as ligands in coordination chemistry and catalysis. Their ability to stabilize metals in various oxidation states has led to the development of novel catalytic systems for a range of organic reactions. rsc.org The electronic properties of the heterocyclic ring can be fine-tuned by substituents, thereby modulating the reactivity of the imine functionality and the properties of the resulting metal complexes.
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental building blocks in organic synthesis. The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a common scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, imparts a unique reactivity profile compared to its carbocyclic analog, benzene.
The synthesis of substituted pyridines is a mature yet continuously evolving field of research. ias.ac.in Methods range from classical condensation reactions to modern cross-coupling and C-H activation strategies. nih.gov The ability to selectively introduce functional groups at various positions on the pyridine ring is crucial for tailoring the properties of the final molecule for specific applications.
Unique Structural Features of 3H-Pyridin-6-imines
The 3H-pyridin-6-imine tautomer represents a distinct structural isomer of the more common 2-aminopyridine (B139424). In this arrangement, the exocyclic nitrogen is bonded to the C6 position via a double bond, and a proton resides on the C3 carbon, disrupting the aromaticity of the pyridine ring found in its 2-aminopyridine tautomer. This structural motif is of particular interest due to the potential for tautomeric equilibria between the imine and enamine forms. academie-sciences.fr
The presence of a bulky tert-butyl group at the 3-position introduces significant steric hindrance. This steric bulk is known to influence the reactivity and conformational preferences of cyclic systems. acs.orgacs.org In the context of 3-tert-butyl-3H-pyridin-6-imine, the tert-butyl group can be expected to play a crucial role in directing the stereochemical outcome of reactions at or near the C3 position and may also influence the position of the tautomeric equilibrium.
Research Gaps and Motivations for Investigating this compound
A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While the broader classes of pyridines and imines are extensively studied, this particular substituted 3H-pyridin-6-imine remains largely unexplored. This lack of dedicated research presents a clear gap in the current understanding of pyridine chemistry.
The motivation for investigating this compound stems from several key areas:
Tautomeric Studies: A detailed investigation into the tautomeric equilibrium between this compound and its corresponding aminopyridine form would provide valuable insights into the interplay of steric and electronic effects on tautomer stability. academie-sciences.frnih.gov
Synthetic Utility: Exploring the reactivity of the imine functionality in this sterically hindered environment could lead to the development of novel synthetic methodologies for accessing unique and highly substituted pyridine derivatives.
Coordination Chemistry: The potential of this compound as a ligand in organometallic chemistry is an untapped area of research. The steric and electronic properties imparted by the tert-butyl group could lead to the formation of complexes with unique catalytic activities.
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-tert-butyl-3H-pyridin-6-imine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-7,10H,1-3H3 |
InChI Key |
HWBWXJBTPPFXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C=CC(=N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
General Strategies for Imine Formation from Carbonyls and Amines
The formation of an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry involving the reaction of a primary amine with an aldehyde or a ketone. numberanalytics.comlibretexts.org This reversible, acid-catalyzed reaction proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org The key steps in the mechanism are the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. youtube.commasterorganicchemistry.com
The reaction rate is highly dependent on the pH of the reaction medium. libretexts.org Optimal conditions are typically found in a weakly acidic environment (pH 4-5), which is sufficient to protonate the carbonyl group, making it more electrophilic, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.org
The direct precursor for the imine formation step in the synthesis of 3-tert-butyl-3H-pyridin-6-imine would be 3-tert-butylpyridin-6(1H)-one. The reaction would involve the condensation of this pyridone with a suitable amine, such as ammonia (B1221849) or a primary amine, under acidic conditions.
Ring Construction Approaches for Substituted Pyridine (B92270) Systems
Cyclocondensation reactions are a cornerstone of pyridine synthesis. youtube.com The Hantzsch pyridine synthesis, a classic example, involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt, followed by oxidation of the resulting dihydropyridine (B1217469). mdpi.com To achieve the desired substitution pattern for this compound, a modified Hantzsch-type approach could be employed using precursors that incorporate the tert-butyl group at the appropriate position.
Another powerful strategy is the [2+2+2] cycloaddition reaction, where two alkyne molecules and a nitrile react in the presence of a transition metal catalyst to form a pyridine ring. researchgate.netrsc.org This method offers a high degree of modularity and control over the substitution pattern. rsc.org
Table 1: Comparison of General Pyridine Synthesis Strategies
| Synthetic Strategy | Key Reactants | General Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Condensation followed by oxidation | Well-established, readily available starting materials | Often produces symmetrical pyridines, requires oxidation step |
| [2+2+2] Cycloaddition | Alkynes, Nitrile | Transition metal catalyst (e.g., Co, Rh, Ni) | High modularity, good control of substitution | Requires specialized catalysts, substrate compatibility |
| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate | Base-catalyzed condensation | Versatile for unsymmetrical pyridines | Multi-step preparation of pyridinium (B92312) salt |
Sequential aldol (B89426) condensation and Michael addition reactions provide an efficient route to 1,5-dicarbonyl compounds, which are key intermediates in pyridine synthesis. rsc.orgflinders.edu.au These can then be cyclized with an ammonia source to form the pyridine ring. researchgate.net For the synthesis of a 3-tert-butyl substituted pyridine, a strategy could involve the Michael addition of a nucleophile to an α,β-unsaturated ketone bearing a tert-butyl group. Tandem aza-Michael addition-vinylogous aldol condensation has also been reported as a method for constructing pyridine-fused systems. rsc.org
Many pyridine syntheses proceed through a dihydropyridine intermediate, which must be oxidized to the corresponding aromatic pyridine. researchgate.net A variety of oxidizing agents can be employed for this transformation, including nitric acid, iodine, and various metal-based oxidants. wum.edu.pkresearchgate.net More recently, environmentally benign methods using molecular oxygen or hydrogen peroxide have been developed. mdpi.com The choice of oxidant is crucial to avoid side reactions and ensure a high yield of the desired pyridine. For instance, Hantzsch 1,4-dihydropyridines can be efficiently oxidized using a Keggin-type heteropolyacid. nih.gov
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene catalyzed by a ruthenium or molybdenum complex. libretexts.org To apply this to pyridine synthesis, a suitable acyclic precursor containing two olefinic groups and a nitrogen atom would need to be assembled. Subsequent aromatization of the initially formed dihydropyridine would be necessary. While powerful, the use of RCM for the synthesis of pyridines can be challenging due to potential catalyst deactivation by the nitrogen atom. beilstein-journals.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of substituted pyridines. thieme-connect.comnih.gov As mentioned, [2+2+2] cycloadditions catalyzed by cobalt, rhodium, or nickel are highly effective. scilit.comthieme-connect.comacs.org Furthermore, transition metal-catalyzed C-H functionalization offers a direct way to introduce substituents onto a pre-existing pyridine ring. thieme-connect.comnih.gov For example, a 3-substituted pyridine could potentially be synthesized via a directed C-H activation/functionalization approach. Rhodium-catalyzed C-H alkenylation/electrocyclization/aromatization sequences have been developed for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.govscispace.com Another innovative method involves a sequence of copper-promoted dehydrogenation of an allylamine (B125299) followed by a rhodium-catalyzed N-annulation with an alkyne. rsc.org
The synthesis of this compound, while not explicitly detailed in current literature, is a feasible synthetic target. A logical approach would involve the initial construction of a 3-tert-butyl-substituted pyridine ring through established methods such as modified Hantzsch synthesis, transition metal-catalyzed cycloadditions, or condensation strategies involving Michael and aldol reactions. The choice of method would depend on the availability of starting materials and the desired efficiency. Following the formation of the corresponding 3-tert-butylpyridin-6(1H)-one precursor, a standard acid-catalyzed condensation with an amine would yield the final target compound. The development of a robust synthetic route would be of significant interest for further exploring the chemical and biological properties of this and related pyridin-6-imine derivatives.
Copper-Catalyzed Methodologies
Copper-catalyzed reactions are versatile in nitrogen heterocycle synthesis. For instance, copper-catalyzed three-component reactions have been used to create α-amino imides from tertiary amines. nih.gov In a hypothetical synthesis of the target compound, a copper catalyst could potentially be employed in the amination of a pre-functionalized 3-tert-butylpyridine derivative. Another approach could involve the copper-catalyzed reaction of an appropriately substituted aziridine (B145994) with an imine, leading to the formation of imidazolidine (B613845) structures, which might serve as precursors. nih.gov However, no specific copper-catalyzed methods for the direct synthesis of "this compound" have been reported.
Nickel-Catalyzed Reductive Alkylation Protocols
Nickel catalysts are effective for reductive alkylation, a process that could be envisioned for the formation of a precursor to the target imine. This would typically involve the reaction of an amine with a carbonyl compound in the presence of a nickel catalyst and a reducing agent. While general protocols exist, their applicability to the synthesis of "this compound" remains untested and undocumented.
Palladium-Catalyzed C-C and C-N Bond Formations
Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, which would be essential for constructing the target molecule. For instance, palladium-catalyzed dehydrogenation can be used to synthesize α,β-unsaturated imines. nih.gov A potential, though unverified, route could involve the palladium-catalyzed coupling of a suitable nitrogen-containing group to a 3-tert-butylpyridine precursor. Additionally, palladium-catalyzed cycloaddition reactions, such as the [3+3] cycloaddition of trimethylenemethane with azomethine imines to form hexahydropyridazine (B1330357) derivatives, demonstrate the utility of this catalyst in constructing nitrogen-containing rings, which could be conceptually related to the pyridine core. nih.gov Mild, palladium-catalyzed aerobic oxidative synthesis of imines from alcohols and amines is another relevant general method. rsc.org
Iron-Catalyzed Transformations
Iron catalysts offer a more sustainable and cost-effective alternative for various organic transformations. Iron-catalyzed direct amination of C-H bonds has been developed for the synthesis of complex N-heterocycles. nih.gov In theory, such a method could be explored for the direct introduction of a nitrogen functionality onto a 3-tert-butylpyridine ring system. Furthermore, iron-catalyzed aerobic oxidative reactions provide a green pathway for the synthesis of imines from amines or alcohols. organic-chemistry.org The application of these iron-based methods to the specific synthesis of "this compound" is not described in the literature.
Non-Metallic Oxidative Strategies
Non-metallic oxidative strategies represent an important class of reactions for imine synthesis. These methods often utilize hypervalent iodine reagents or other oxidizing agents to facilitate the conversion of amines to imines. While these are general and powerful tools in organic synthesis, their specific application to produce "this compound" has not been documented.
Stereoselective Synthesis Considerations
The structure of "this compound" does not inherently possess a stereocenter unless the substitution pattern creates one. However, stereoselective synthesis would become a critical consideration if chiral substituents were introduced to the pyridine ring or the imine nitrogen. General methods for the stereoselective synthesis of related nitrogen-containing heterocycles, such as those employing N-tert-butanesulfinyl imines, have been extensively developed and could serve as a conceptual basis for future work on chiral derivatives of the target compound. nih.govbeilstein-journals.org
Role of Zincke Imine Intermediates in Pyridine Functionalization
Zincke imines are valuable intermediates in the functionalization of pyridine rings. digitellinc.comchemrxiv.org They are formed by the ring-opening of pyridinium salts with an amine. These acyclic intermediates can then undergo various reactions, such as halogenation or thiofluoroalkylation, at positions that are typically difficult to functionalize directly on the pyridine ring. nih.govnsf.govrsc.org Following the desired transformation, the ring can be closed to regenerate the pyridine system. This strategy could theoretically be employed to introduce substituents onto a pyridine ring before the formation of the imine at the 6-position, or to functionalize a pre-existing 3-tert-butylpyridine scaffold. However, there are no published examples of this approach being used for the synthesis of "this compound."
Influence of the tert-butyl Group on Synthetic Routes and Selectivity
The presence of a tert-butyl group at the 3-position of the pyridine ring is expected to exert significant steric and electronic effects, profoundly influencing synthetic strategies and the selectivity of reactions.
The steric bulk of the tert-butyl group is a primary determinant of reactivity. libretexts.orgvedantu.com In the synthesis of the pyridine core, the introduction of a bulky substituent can dictate the regioselectivity of cyclization reactions. For instance, in Hantzsch-type pyridine syntheses, the steric hindrance from a tert-butyl group can influence the orientation of reactants, favoring the formation of specific isomers. imperial.ac.uk Similarly, in metal-catalyzed cross-coupling reactions to form the substituted pyridine ring, the bulky group can hinder the approach of the catalyst, potentially requiring tailored ligand systems or harsher reaction conditions to achieve good yields. nih.gov
The tert-butyl group also influences the electronic properties of the pyridine ring, albeit to a lesser extent than its steric effects. As an alkyl group, it is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the pyridine ring, potentially affecting its susceptibility to electrophilic and nucleophilic attack. However, this electronic influence is often overshadowed by the steric hindrance it imposes.
During the formation of the 6-imine functionality, the tert-butyl group at the 3-position is likely to sterically shield the adjacent positions, including the C2 and C4 positions. This can be advantageous in directing reactions to less hindered sites. For example, in the case of nucleophilic attack on the pyridine ring, the presence of the tert-butyl group would likely disfavor attack at the C2 and C4 positions, potentially leading to higher selectivity for functionalization at other positions, if electronically favorable.
The stability of the resulting this compound is also influenced by the tert-butyl group. The bulky group can stabilize the imine functionality by sterically hindering its approach by nucleophiles, such as water, which could lead to hydrolysis. nih.govnih.gov This increased stability can be beneficial for the isolation and handling of the compound.
Table 1: Predicted Influence of the tert-butyl Group on Synthesis and Selectivity
| Aspect | Influence of tert-butyl Group | Anticipated Outcome | Supporting Rationale |
| Pyridine Ring Synthesis | Steric hindrance | May require specific synthetic routes (e.g., from pre-functionalized precursors) or harsher conditions in cyclization reactions. | The bulkiness of the tert-butyl group can impede the approach of reactants in traditional pyridine syntheses. nih.gov |
| Regioselectivity | Directing group | Can direct electrophilic substitution to the 5-position and hinder reactions at the 2- and 4-positions. | Steric hindrance is a major factor in determining the regioselectivity of reactions on substituted pyridines. nih.govrsc.org |
| Imine Formation | Electronic effect | Weakly electron-donating, slightly increasing the nucleophilicity of the precursor amine. | Alkyl groups are known to be weakly electron-donating. |
| Imine Stability | Steric protection | Increases stability towards hydrolysis and nucleophilic attack. | Bulky groups can sterically shield reactive functional groups. nih.govnih.gov |
| Reactivity of Imine | Steric hindrance | May reduce the rate of nucleophilic addition to the imine carbon. | The approach of nucleophiles to the C=N bond would be sterically hindered. libretexts.org |
Derivatization Strategies from this compound
Given the structure of this compound, several derivatization strategies can be envisaged, primarily targeting the imine functionality and the pyridine ring itself. These potential transformations are based on the known reactivity of related pyridin-imines and substituted pyridines.
The imine moiety (C=N) is a key site for derivatization. It is susceptible to nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom of the C=N double bond. libretexts.orgunizin.org A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enamines, and hydrides, could be employed to generate a range of substituted aminopyridines. The steric hindrance from the tert-butyl group may necessitate the use of smaller nucleophiles or require more forcing reaction conditions to achieve good conversion.
Another potential reaction at the imine is reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) would likely reduce the imine to the corresponding secondary amine, yielding 3-tert-butyl-N-hydro-pyridin-6-amine.
The pyridine ring itself offers avenues for derivatization, although the positions are influenced by the existing substituents. The nitrogen atom of the pyridine ring can be quaternized by reaction with alkyl halides. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions. The tert-butyl group at the 3-position would likely direct incoming electrophiles to the 5-position.
Furthermore, if a suitable leaving group is present on the pyridine ring, nucleophilic aromatic substitution (SNAr) could be a viable derivatization pathway. For instance, if a halide were present at the 2- or 4-position, it could potentially be displaced by a variety of nucleophiles.
Table 2: Potential Derivatization Strategies for this compound
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Nucleophilic Addition to Imine | R-MgX (Grignard), R-Li; followed by aqueous workup | 6-amino-6-substituted-3-tert-butyl-3,6-dihydropyridines | The steric bulk of the tert-butyl group may influence the stereoselectivity of the addition. glaserchemgroup.com |
| Reduction of Imine | NaBH4, MeOH or H2, Pd/C | 3-tert-butyl-N-hydro-pyridin-6-amine | A standard method for converting imines to secondary amines. |
| Hydrolysis of Imine | H3O+ | 3-tert-butyl-pyridin-6-one | Imines can be sensitive to acidic aqueous conditions. libretexts.org |
| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient dienophiles | Fused heterocyclic systems | The pyridin-imine could potentially act as a diene. |
| N-Alkylation of Pyridine Ring | CH3I or other alkyl halides | 3-tert-butyl-6-imino-1-methyl-1,6-dihydropyridinium salt | A common reaction for pyridines. |
| Electrophilic Aromatic Substitution | HNO3/H2SO4 or Br2/FeBr3 | 5-Nitro- or 5-Bromo-3-tert-butyl-3H-pyridin-6-imine | The reaction would likely occur at the C5 position due to directing effects. |
Chemical Reactivity and Mechanistic Investigations
Fundamental Reactivity Patterns of Imine Functional Groups
Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond. This functional group is a versatile reactive center, capable of undergoing a variety of transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the carbon atom of the C=N bond is electrophilic. nih.gov The reactivity of the imine in 3-tert-butyl-3H-pyridin-6-imine is further modulated by the electronic effects of the pyridine (B92270) ring.
The imine nitrogen can be protonated by acids to form an iminium ion. This protonation significantly increases the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. nih.govmasterorganicchemistry.com This activation is a key step in many reactions involving imines.
The formation of imines itself is an acid-catalyzed process involving the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comopenstax.org The mechanism proceeds through a carbinolamine intermediate, followed by dehydration to yield the imine. libretexts.orglibretexts.orgfiveable.me The reaction is reversible, and the equilibrium can be driven towards the imine by removal of water. masterorganicchemistry.com
Hydrolysis: The reverse reaction, hydrolysis, involves the cleavage of the C=N bond by water to regenerate the corresponding amine and carbonyl compound. This process is also typically acid-catalyzed. scienceinfo.com
Addition of Nucleophiles: Iminium ions are highly reactive towards a variety of nucleophiles. For instance, they can react with enolates or silyl (B83357) enol ethers in Mannich-type reactions to form β-amino carbonyl compounds. nih.gov
The nitrogen atom of the imine can act as a nucleophile. nih.gov However, the primary mode of nucleophilic reactivity involves the addition of nucleophiles to the electrophilic carbon of the C=N bond. This process is analogous to the nucleophilic addition to carbonyl groups, although imines are generally less electrophilic than their corresponding aldehydes or ketones. nih.gov
The mechanism of nucleophilic addition to an imine typically involves the attack of the nucleophile on the imine carbon, leading to a tetrahedral intermediate. Subsequent protonation of the nitrogen anion yields the addition product. libretexts.orglibretexts.orgfiveable.me
Table 1: Examples of Nucleophilic Additions to Imines
| Nucleophile | Product Type |
| Grignard Reagents (R-MgX) | Secondary Amines |
| Organolithium Reagents (R-Li) | Secondary Amines |
| Cyanide (e.g., HCN) | α-Aminonitriles |
| Hydrides (e.g., NaBH4) | Secondary Amines |
Reduction: Imines can be readily reduced to secondary amines using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method.
Fischer Indole (B1671886) Synthesis: Imines can participate in the Fischer indole synthesis, where they react with arylhydrazines to form indoles, a significant heterocyclic motif in medicinal chemistry. scienceinfo.com
Imines can participate in pericyclic reactions, most notably the Diels-Alder reaction, where they can function as either the dienophile or the aza-diene component.
Imine as a Dienophile (Aza-Diels-Alder): In the aza-Diels-Alder reaction, an imine reacts with a conjugated diene to form a tetrahydropyridine (B1245486) derivative. organicreactions.orgwikipedia.org The reactivity of the imine as a dienophile is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom or by Lewis acid catalysis, which lowers the energy of the imine's LUMO. wikipedia.orgnih.gov The reaction can proceed through either a concerted or a stepwise mechanism. wikipedia.orgacs.org For this compound, the pyridine ring itself acts as an electron-withdrawing group, potentially enhancing its dienophilic character.
Imine as an Aza-Diene: When the imine is part of a conjugated system, it can act as a 1-aza-diene or a 2-aza-diene and react with a dienophile. In the case of this compound, the C=N bond is conjugated with the pyridine ring, suggesting potential reactivity as an aza-diene. These reactions are valuable for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov
Table 2: Role of Imines in Diels-Alder Reactions
| Role of Imine | Reactant | Product |
| Dienophile | Conjugated Diene | Tetrahydropyridine |
| Aza-Diene | Dienophile (e.g., alkene, alkyne) | Nitrogen Heterocycle |
Reactions Involving the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards both ring transformation and functionalization reactions. beilstein-journals.org
The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. These reactions often require activation of the pyridine ring, for instance, by N-alkylation to form a pyridinium (B92312) salt.
Zincke Reaction: The Zincke reaction involves the reaction of a pyridinium salt with a primary or secondary amine, leading to the opening of the pyridine ring to form a Zincke aldehyde or a conjugated polyamine. researchgate.netresearchgate.net Subsequent transformations of these intermediates can lead to a variety of acyclic and heterocyclic products.
Reductive Ring Opening: Reductive methods, such as the Birch reduction, can lead to the formation of di- or tetrahydropyridine derivatives, which may be more susceptible to ring opening. researchgate.net
Ring-Closing Reactions: Conversely, ring-closing reactions are fundamental to the synthesis of the pyridine ring itself. Common methods include the Hantzsch pyridine synthesis and various multicomponent reactions. acsgcipr.org Transformations of other heterocyclic systems can also lead to the formation of a pyridine ring. wur.nl Recent methodologies have also demonstrated the conversion of para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. acs.orgnih.gov
Direct C-H functionalization of pyridines is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.orgacs.org The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The Chichibabin reaction is a classic example, involving the amination of pyridine at the C2 position with sodium amide. rsc.org Other nucleophiles can also be introduced at the electron-deficient positions of the pyridine ring.
Radical Reactions: The Minisci reaction allows for the alkylation or acylation of electron-deficient heterocycles like pyridine using radicals. rsc.org These reactions are often initiated by the decomposition of a radical precursor and typically show a preference for the C2 and C4 positions.
Metal-Catalyzed C-H Functionalization: Transition metal catalysis has emerged as a powerful tool for the C-H functionalization of pyridines, enabling the introduction of a wide range of substituents (alkyl, aryl, etc.) at various positions. beilstein-journals.org The regioselectivity can often be controlled by the choice of catalyst, directing group, and reaction conditions. Recent advances have also enabled the challenging meta-C-H functionalization of pyridines. nih.gov
In the context of this compound, the presence of the tert-butyl group at C3 and the imine at C6 will sterically and electronically influence the regioselectivity of C-H functionalization reactions on the remaining C2, C4, and C5 positions.
Intramolecular Cyclization and Rearrangement Reactions
While specific examples involving this compound are not found in the reviewed literature, the inherent structure of 3H-pyridine derivatives suggests a potential for such reactions under appropriate conditions.
The generation of N-acyliminium ions from imines is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. For this compound, this would typically involve N-acylation followed by the departure of a leaving group or protonation. The resulting electrophilic N-acyliminium ion could then be trapped by various nucleophiles. The bulky tert-butyl group at the 3-position would likely exert significant steric influence on the approach of nucleophiles, potentially directing the regioselectivity of the trapping reaction.
Oxidative and Reductive Transformations
Information regarding specific oxidative and reductive transformations of this compound is not available in the public domain. Hypothetically, the imine functionality could be susceptible to both oxidation and reduction. Reduction, for instance with hydride reagents like sodium borohydride, would be expected to yield the corresponding secondary amine, 3-tert-butyl-5,6-dihydro-3H-pyridin-6-amine. Oxidative processes could potentially lead to the formation of various products, including the corresponding aromatic pyridine derivative, although such pathways have not been experimentally verified for this specific compound.
Acid-Catalyzed and Base-Catalyzed Reactivity Profiles
The reactivity of imines is often modulated by the presence of acids or bases.
Acid-Catalyzed Reactivity : In the presence of acid, the imine nitrogen of this compound can be protonated, forming an iminium ion. This activation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This is a common pathway for imine hydrolysis back to the corresponding ketone and amine.
Base-Catalyzed Reactivity : Strong bases could potentially deprotonate the carbon atom adjacent to the imine group, if a suitable proton exists, to form a stabilized anion. However, in the case of this compound, the absence of acidic protons alpha to the C=N bond makes such base-catalyzed reactions less probable.
Mechanistic Elucidation of Key Reactions
Detailed mechanistic studies for key reactions of this compound are not present in the surveyed literature. The following subsections discuss plausible mechanistic pathways based on related chemical systems.
Participation in reactions involving radical intermediates is conceivable. For example, under photolytic or radical-initiating conditions, reactions could potentially be initiated. However, no specific studies documenting radical intermediate pathways for this compound have been identified.
The imine nitrogen in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. This coordination could be a key step in various metal-catalyzed reactions. The steric bulk of the tert-butyl group would play a crucial role in the coordination geometry and the subsequent reactivity of the metal complex. No specific examples of its use in metal-catalyzed reactions have been found.
No Information Found for "this compound"
Following a comprehensive search of available scientific literature and chemical databases, no specific information or research findings were identified for the chemical compound "this compound."
Consequently, it is not possible to provide an article detailing its chemical reactivity and mechanistic investigations, including transition state analysis, as no published studies on these aspects of this particular molecule could be located. The stringent requirement to focus solely on "this compound" and the lack of available data preclude the generation of the requested content.
Research in chemistry is vast and ever-expanding; however, not all conceivable chemical structures have been synthesized or studied. It is possible that "this compound" is a novel compound that has not yet been the subject of academic or industrial research, or that research pertaining to it is not publicly accessible.
Therefore, the sections on , specifically Transition State Analysis in Specific Transformations, remain unaddressed due to the absence of relevant data for the specified compound.
An Exploration of Tautomerism and Isomerism in this compound
The study of tautomerism and isomerism in heterocyclic compounds is crucial for understanding their chemical reactivity, physical properties, and potential applications. This article focuses on the chemical compound this compound, delving into the intricacies of its structural forms and the dynamics of their interconversion. While direct experimental and computational data for this specific molecule are limited, a comprehensive understanding can be constructed by examining foundational principles and drawing parallels from closely related heterocyclic systems.
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For 3-tert-butyl-3H-pyridin-6-imine, the FTIR spectrum would be expected to show characteristic absorption bands for the C=N (imine) and C-N stretching vibrations, typically observed in the range of 1690-1640 cm⁻¹ and 1342-1266 cm⁻¹, respectively. The presence of the tert-butyl group would be indicated by C-H stretching and bending vibrations. In a related N-pyrazolyl imine, C-N stretching vibrations were observed at 1245 and 1290 cm⁻¹. mdpi.com The analysis of similar compounds, such as N-methyl benzamide (B126) and N-tert-butyl benzamide, has shown that solvent effects and self-association can influence the position of the carbonyl group band in the IR spectra. researchgate.net
A study of aromatic imines provided theoretical calculations of their vibration spectra using Density Functional Theory (DFT) methods. nih.gov Additionally, FTIR has been used to study the adsorption of pyridine (B92270) and 2,6-di-tert-butyl pyridine on zeolite catalysts, indicating its utility in analyzing pyridine derivatives. researchgate.net
Expected FTIR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=N Stretch (Imine) | 1690-1640 |
| C-N Stretch | 1342-1266 |
| C-H Stretch (tert-butyl) | ~2960 |
| C-H Bend (tert-butyl) | ~1365 |
| Aromatic C-H Stretch | >3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon and proton framework.
¹H NMR: Proton NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the nine equivalent protons. mdpi.comrsc.org The aromatic protons on the pyridine ring would appear as multiplets in the downfield region (typically 7-9 ppm). mdpi.comrsc.org The imine proton (N-H) would likely appear as a broad singlet. In a similar N-pyrazolyl imine, the ¹H NMR spectrum showed two methyl groups at 1.32 and 3.94 ppm and a methine of the pyrazole (B372694) ring at 6.17 ppm. mdpi.com The azomethine group signal was observed as a singlet at 8.66 ppm. mdpi.com
¹³C NMR: Carbon-13 NMR spectroscopy would show signals for each unique carbon atom in the molecule. The quaternary carbon of the tert-butyl group would be observed in the upfield region (around 30-40 ppm), while the carbons of the tert-butyl methyl groups would appear at a slightly lower chemical shift. mdpi.com The carbons of the pyridine ring would resonate in the aromatic region (120-150 ppm). mdpi.com The imine carbon (C=N) would be expected to appear further downfield. In a related compound, the quaternary carbon of the tert-butyl group was observed at 32.4 ppm. mdpi.com
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-butyl protons | ~1.3 (s, 9H) | |
| tert-butyl quaternary C | ~30-40 | |
| tert-butyl methyl C | ~25-35 | |
| Pyridine H | 7.0-9.0 (m) | |
| Pyridine C | 120-160 | |
| Imine N-H | Variable (broad s) |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for establishing the connectivity of atoms within the molecule. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying long-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the position of the tert-butyl group on the pyridine ring by observing correlations between the tert-butyl protons and the carbons of the pyridine ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its attached carbon. mdpi.com
TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all protons within a spin system, which would be useful for assigning all the protons of the pyridine ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. mdpi.com For this compound, the molecular ion peak (M+) would confirm the molecular weight. A common fragmentation pattern for tert-butyl containing compounds is the loss of a methyl group (M-15) to form a stable tertiary carbocation. researchgate.net In a similar N-pyrazolyl imine, the molecular ion peak was observed at m/z 242, with the base peak at m/z 227, corresponding to the loss of a methyl group. mdpi.com For 3-butylpyridine, the molecular weight is 135.2062. nist.gov
Expected Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 150 | Molecular Ion |
| [M-15]⁺ | 135 | Loss of a methyl radical |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculation Methodologies
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 3-tert-butyl-3H-pyridin-6-imine, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. researchgate.netnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The choice of basis set, such as 6-311++G(d,p), is crucial as it describes the mathematical functions used to build the molecular orbitals. researchgate.netnih.gov Once the optimized geometry is obtained, DFT is further utilized to analyze the electronic structure. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Higher-Level Ab Initio Methods (e.g., MP2, CCSD) for Energetics and Transition States
While DFT is a versatile tool, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (and perturbative triples, CCSD(T)) are often necessary for more accurate energy calculations and the study of reaction transition states. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation.
For this compound, MP2 and CCSD(T) calculations would be instrumental in refining the energetic landscape, including the relative energies of different conformers and the activation barriers of potential reactions. researchgate.netnih.gov For instance, studying the transition state for a hypothetical isomerization or reaction would benefit significantly from the accuracy of these higher-level methods.
Conformational Analysis and Potential Energy Surfaces
The presence of the flexible tert-butyl group necessitates a thorough conformational analysis of this compound. This involves exploring the potential energy surface (PES) to identify all stable conformers (local minima) and the transition states that connect them. By systematically rotating the single bonds, particularly the C-N bond of the tert-butyl group and its attachment to the pyridine (B92270) ring, a detailed map of the molecule's conformational possibilities can be constructed.
Computational methods can calculate the relative energies of these different conformations, revealing the most likely shapes the molecule will adopt. vu.nl This analysis is critical as the conformation of a molecule can significantly influence its reactivity and spectroscopic properties.
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption and the corresponding electronic transitions. researchgate.net
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific molecular motions, such as the stretching and bending of bonds. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing valuable information for structural elucidation. nih.govmdpi.com
Investigation of Reaction Mechanisms via Computational Pathways
Understanding the reactivity of this compound involves investigating the mechanisms of its potential reactions. Computational chemistry allows for the exploration of reaction pathways, from reactants to products, via the calculation of transition states. researchgate.netmdpi.com For example, the hydrolysis of the imine group or its participation in cycloaddition reactions could be modeled.
By mapping the potential energy surface of a reaction, the activation energies and the structures of all intermediates and transition states can be determined. This provides a detailed, step-by-step picture of how the reaction proceeds, offering insights that are often difficult to obtain through experimental means alone. nih.gov
Analysis of Electronic Properties (e.g., HOMO-LUMO orbitals, charge distribution)
The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govmdpi.comresearchgate.net
For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge distribution provides a visual representation of the electron density around the molecule, highlighting regions that are electron-rich or electron-poor. materialsciencejournal.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While specific MD simulation studies exclusively focused on this compound are not extensively documented in public literature, the dynamic behavior of this compound can be inferred from simulations of structurally related molecules. For instance, MD simulations on benzimidazole-derived fluorophores containing tert-butyl groups reveal significant insights into their dynamic properties. mdpi.com These simulations show that the bulky tert-butyl groups play a crucial role in dictating the molecule's conformation and enhancing its stability. mdpi.com
In a hypothetical MD simulation of this compound, the primary focus would be to understand how the tert-butyl group affects the flexibility of the pyridine ring and the dynamics of the imine group. The simulation would likely reveal that the steric bulk of the tert-butyl group restricts the rotational freedom of adjacent bonds, leading to a more rigid and defined molecular conformation. This rigidity can, in turn, influence the molecule's interaction with its environment, such as solvent molecules or potential binding partners. Furthermore, simulations could elucidate the stability of the imine bond, which is known to have dynamic covalent chemistry, by observing its behavior under various simulated conditions. nih.gov
Table 1: Potential Objectives and Findings from MD Simulations of this compound
| Simulation Objective | Potential Insights and Findings |
| Conformational Analysis | Determination of the most stable three-dimensional structure. The tert-butyl group is expected to significantly restrict the conformational landscape. mdpi.com |
| Solvent Interaction | Analysis of how the molecule interacts with water or other solvents, highlighting the hydrophobic nature of the tert-butyl region and its effect on solubility. mdpi.comrsc.org |
| Dynamic Stability | Assessment of the flexibility of the pyridine ring and the planarity of the imine group. The simulation would likely show reduced vibronic relaxation due to steric hindrance. mdpi.com |
| Intermolecular Interactions | Prediction of how molecules interact with each other, with the tert-butyl group expected to reduce undesirable π-π stacking and aggregation. mdpi.com |
Influence of Substituents (e.g., tert-butyl) on Electronic and Steric Properties
The introduction of a substituent onto a parent molecule can dramatically alter its chemical and physical properties. In this compound, the tert-butyl group exerts significant electronic and steric effects that define the compound's character.
Electronic Properties
Steric Properties
The most prominent feature of the tert-butyl group is its considerable size and bulk. researchgate.net This creates significant steric hindrance around the position to which it is attached. smolecule.com This steric crowding has several important consequences:
Steric Protection : The bulkiness of the tert-butyl group can physically shield nearby functional groups, such as the imine nitrogen, from attack by other reagents or from interactions that could lead to quenching of fluorescence in related molecules. mdpi.com This steric protection is a well-documented phenomenon in hindered bases like 2,6-di-tert-butylpyridine. acs.org
Conformational Control : The steric demand of the tert-butyl group heavily influences the molecule's preferred three-dimensional shape, impacting how it can interact with other molecules, such as receptors or enzyme active sites. mdpi.comsmolecule.com
Inhibition of Aggregation : By physically preventing molecules from approaching each other closely, the tert-butyl group can reduce intermolecular forces and inhibit processes like π-π stacking, which can be crucial for maintaining solubility and preventing aggregation-caused quenching in fluorescent compounds. mdpi.com
Table 2: Summary of Substituent Effects of the tert-butyl Group
| Property Type | Description of Effect | Consequence |
| Electronic | Electron-donating via positive inductive effect (+I). smolecule.comlearncbse.in | Increases electron density on the pyridine ring and imine nitrogen. |
| Non-polar character. mdpi.com | Creates a hydrophobic region, influencing solubility and interactions. | |
| Steric | Large and bulky, creating significant steric hindrance. mdpi.comsmolecule.com | Provides steric protection to adjacent functional groups. mdpi.com |
| Restricts bond rotation and influences molecular conformation. mdpi.com | ||
| Prevents close packing and reduces intermolecular π-π stacking. mdpi.com |
Advanced Chemical Applications and Future Synthetic Prospects
Utility as Synthetic Building Blocks and Intermediates
The pyridine (B92270) framework is a cornerstone in the synthesis of a vast array of organic compounds, from pharmaceuticals to functional materials. researchgate.netrsc.org 3-tert-butyl-3H-pyridin-6-imine serves as a valuable intermediate, leveraging the inherent reactivity of both the pyridine ring and the imine moiety for the construction of more complex molecular architectures.
The imine group (C=N) is a versatile functional handle that can undergo a variety of chemical transformations. masterorganicchemistry.com It can be readily hydrolyzed to the corresponding amine, 6-amino-3-tert-butylpyridine, or reduced to the secondary amine. Furthermore, the imine nitrogen can act as a nucleophile, while the imine carbon is electrophilic, allowing for a range of addition reactions. The synthesis of highly substituted pyridine derivatives can be achieved from imines and alkynes through C-H activation pathways, highlighting the potential of pyridin-imines as precursors to complex heterocyclic systems. nih.gov
The pyridine ring itself, particularly when activated, is amenable to various functionalization reactions. Strategies involving dearomatization-rearomatization sequences, such as those utilizing Zincke imine intermediates, have proven effective for the selective functionalization of the pyridine core at positions that are otherwise difficult to access. nih.govnih.gov This approach could be applied to this compound to introduce a diverse range of substituents, thereby expanding its utility as a versatile building block.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type | Potential Utility |
| Imine Hydrolysis | Acidic or basic aqueous workup | 6-Amino-3-tert-butylpyridine | Precursor for further derivatization |
| Imine Reduction | NaBH₄, H₂/Pd | 3-tert-butyl-N-alkyl-pyridin-6-amine | Building block for medicinal chemistry |
| Addition to Imine | Organometallic reagents (e.g., Grignard, organolithium) | α-Substituted pyridin-6-amines | Access to chiral amines |
| Pyridine C-H Functionalization | Transition metal catalysts, directing groups | C-H functionalized pyridin-imines | Diversification of the scaffold |
| Cycloaddition Reactions | Dienes, dipolarophiles | Fused heterocyclic systems | Novel scaffold synthesis |
Potential in Ligand Design for Coordination Chemistry
Pyridine-imine compounds are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. princeton.eduresearchgate.netrsc.org The combination of a pyridine nitrogen and an imine nitrogen creates a bidentate chelate that can be readily modified to tune the steric and electronic properties of the resulting metal complex. The presence of the bulky tert-butyl group at the 3-position of this compound would be expected to exert significant steric influence on the coordination environment of a metal center.
This steric hindrance can be advantageous in several ways:
Stabilization of reactive metal centers: The bulky substituent can create a protective pocket around the metal, preventing bimolecular decomposition pathways and enabling the isolation of otherwise unstable species.
Control of coordination number and geometry: The steric demand of the ligand can favor lower coordination numbers and specific geometries, which can be crucial for catalytic activity.
Induction of asymmetry: If the ligand is chiral, the steric bulk can effectively transfer stereochemical information to the metal center, which is a key principle in asymmetric catalysis.
Pyridine-imine ligands have been successfully employed in complexes with iron, cobalt, and iridium, demonstrating their versatility. princeton.edursc.org For instance, pyridine-bis(imine) (PDI) iron catalysts are among the most active for ethylene (B1197577) polymerization. acs.org The electronic properties of the pyridine ring can be readily tuned by introducing electron-donating or electron-withdrawing groups, which in turn influences the donor strength of the ligand and the properties of the resulting metal complex. rsc.org
Applications in Materials Science
Azaheterocyclic compounds are of great importance in materials science, finding applications as organic light-emitting diodes (OLEDs), fluorescent probes, and components of organic solar cells. openaccessjournals.com The photophysical properties of these materials are often dictated by the extent of π-conjugation and the presence of donor and acceptor groups within the molecule.
Pyridine-imine derivatives and related nitrogen-containing heterocycles have shown promise in this area. For example, imidazo[1,2-a]pyridine (B132010) derivatives exhibit strong fluorescence, making them suitable for use in biological imaging and as fluorescent reporters. ijrpr.com The fluorescence properties of such systems can be tuned by modifying the substituents on the heterocyclic core. beilstein-journals.org Similarly, pyridine-diimine compounds have been shown to exhibit fluorescence, with the emission properties being solvent-dependent. researchgate.net
The incorporation of this compound into larger conjugated systems could lead to novel materials with interesting photophysical properties. The tert-butyl group might enhance solubility and influence solid-state packing, which are crucial factors for device performance. Theoretical studies on boron-pyridyl-imino-isoindoline dyes have shown that modification of the pyridine and imine components can significantly impact their electronic structure and fluorescence efficiency, suggesting that targeted design of pyridin-imine based materials is a viable strategy for developing new optoelectronic materials. nih.gov
Development of Novel Catalytic Systems
The development of catalysts based on earth-abundant and non-toxic metals is a major goal in sustainable chemistry. Pyridine-imine ligands have proven to be highly effective in supporting base metal catalysts for a variety of transformations. princeton.eduresearchgate.net Iron and cobalt complexes bearing pyridine-imine ligands have been extensively studied for olefin polymerization and oligomerization, demonstrating high activities and selectivities. acs.org
The modular nature of pyridine-imine ligands allows for the systematic tuning of their steric and electronic properties to optimize catalyst performance. For this compound, the tert-butyl group would likely play a significant role in dictating the outcome of a catalytic reaction by influencing the accessibility of the metal center and the stereochemistry of the products.
Beyond polymerization, pyridine-imine complexes have shown activity in other catalytic transformations. For example, chiral (pyridyl)imine Fe(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net Gold(III) complexes with pyridine ligands have also been investigated for their catalytic activity. acs.org The coordination of this compound to various metal centers could lead to the development of novel catalysts for a range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Strategies for Further Functionalization and Diversification
The chemical versatility of this compound provides numerous avenues for its further functionalization and diversification, leading to a wide range of derivatives with tailored properties.
Functionalization of the Pyridine Ring:
C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful strategy to introduce new substituents without the need for pre-functionalized starting materials. researchgate.netrsc.org Transition metal-catalyzed methods can be employed to selectively functionalize the C-H bonds at various positions on the pyridine ring.
Zincke Imine Chemistry: As mentioned earlier, the formation of Zincke imine intermediates from pyridines allows for regioselective halogenation and amination at the C3 position. nih.govnih.govresearchgate.net This strategy could be particularly useful for introducing functionality at the position adjacent to the tert-butyl group.
Modification of the Imine Group:
N-Substitution: The imine nitrogen can be derivatized with various groups to modulate its electronic properties and coordinating ability. For example, reaction with different primary amines during the synthesis of the pyridin-imine would lead to a library of N-substituted analogs.
Cyclization Reactions: The imine functionality can participate in cycloaddition reactions or be used as a handle to construct fused heterocyclic systems. For instance, reaction with appropriate dienophiles could lead to the formation of novel polycyclic structures.
Table 2: Potential Functionalization Strategies for this compound
| Strategy | Target Moiety | Potential Reagents/Methods | Outcome |
| Direct C-H Arylation | Pyridine Ring | Palladium or rhodium catalysts, aryl halides/boronic acids | Introduction of aryl groups |
| Halogenation via Zincke Intermediate | Pyridine Ring | N-Halosuccinimides | Regioselective introduction of halogens |
| N-Alkylation/Arylation of Imine | Imine Nitrogen | Alkyl/aryl halides (post-reduction) | Modification of ligand properties |
| [4+2] Cycloaddition | Imine (as part of a diene system) | Dienophiles | Construction of fused rings |
Design Principles for Related Heterocyclic Systems
The exploration of this compound provides valuable insights into the design of other functional heterocyclic systems. The principles learned from studying its synthesis, reactivity, and application can be extrapolated to a broader range of azaheterocycles. openaccessjournals.comacs.orgmdpi.com
Key Design Principles:
Steric Control: The incorporation of bulky substituents, such as the tert-butyl group, is a powerful tool for controlling the reactivity and selectivity of a molecule. This can be used to direct reaction pathways, stabilize reactive intermediates, and induce asymmetry in catalytic processes.
Electronic Tuning: The electronic properties of a heterocyclic system can be finely tuned by the introduction of electron-donating or electron-withdrawing groups. This is crucial for optimizing the performance of catalysts, modulating the photophysical properties of materials, and enhancing the biological activity of drug candidates. nih.gov
Modularity and Diversity: The development of synthetic routes that allow for the modular construction of heterocyclic scaffolds is essential for creating libraries of compounds for screening and optimization. Multicomponent reactions and late-stage functionalization strategies are particularly valuable in this regard. researchgate.net
Bioisosteric Replacement: The pyridine-imine scaffold can be considered a bioisostere for other bidentate chelating units commonly found in bioactive molecules and catalysts. The principles of bioisosterism can guide the design of new molecules with improved properties.
By applying these design principles, it is possible to develop new generations of heterocyclic compounds with enhanced performance in a variety of applications, from medicine to materials science. The study of specific molecules like this compound serves as a crucial stepping stone in this broader endeavor.
Conclusion and Future Outlook
Summary of Key Research Findings on 3-tert-butyl-3H-pyridin-6-imine
Direct experimental research on This compound is absent from the public domain. The discussion of its properties is therefore based on its identity as a tautomer of the more stable aromatic compound, 6-amino-3-tert-butylpyridine .
The central characteristic of this system is the tautomeric equilibrium between the amine and imine forms. In related systems, such as 2-aminopyridine (B139424), extensive studies have shown that the equilibrium overwhelmingly favors the aromatic amino form over the non-aromatic pyridin-imine tautomer. psu.edunih.gov This preference is driven by the significant stabilization energy gained from maintaining the aromaticity of the pyridine (B92270) ring. chemtube3d.com
Therefore, it can be concluded that This compound would likely exist as a minor, highly unstable tautomer in equilibrium with its aromatic amine counterpart. Its isolation would be exceptionally challenging, and it would likely function as a transient intermediate rather than a stable, observable compound. While pyridinic imines can be synthesized and are of significant interest, they typically involve structures where the imine functionality does not disrupt the aromaticity of the pyridine ring itself. rsc.orgontosight.airesearchgate.net
Remaining Challenges in its Synthetic and Mechanistic Understanding
The primary obstacles in the study of This compound are its synthesis and the elucidation of its tautomeric and reactive mechanisms.
Synthetic Challenges: Standard imine syntheses, which typically involve the condensation of a primary amine with a ketone or aldehyde, are not directly applicable for creating this specific tautomer. redalyc.orgorganic-chemistry.org The synthesis would likely need to start from its more stable tautomer, 6-amino-3-tert-butylpyridine , and attempt to shift the equilibrium toward the imine form. This presents significant hurdles:
Tautomeric Instability : The strong thermodynamic driving force towards aromaticity means that the This compound would readily convert back to the aminopyridine form. chemtube3d.com Overcoming this stability difference would require specialized conditions, such as trapping the imine form through complexation or derivatization.
Steric Hindrance : The bulky tert-butyl group at the C3 position introduces considerable steric strain. acs.orgyoutube.com This could influence the planarity of the molecule and potentially destabilize the 3H-imine tautomer further, hindering intermolecular interactions that might otherwise stabilize it.
Mechanistic Understanding: Without a viable method to synthesize and isolate or at least detect the compound, a thorough mechanistic study is not feasible. The study of imine-enamine tautomerism in other systems reveals a complex interplay of factors, including solvent effects and catalysis, which would need to be investigated. elsevierpure.comthieme.denih.gov The key mechanistic questions would revolve around the kinetics and thermodynamics of the tautomerization process and how the tert-butyl group influences the energy barrier between the two forms.
Promising Avenues for Future Academic Research and Development
Should the synthetic challenges be overcome, the study of This compound could open several promising research avenues.
Fundamental Tautomerism Studies : This molecule would serve as an excellent model for investigating the finer points of amine-imine tautomerism in nitrogen-containing heterocycles. researchgate.netresearchgate.net Advanced spectroscopic and computational methods could be employed to quantify the tautomeric equilibrium constant in various solvents and temperatures, providing valuable data on how solvent polarity and hydrogen bonding affect the stability of non-aromatic heterocyclic tautomers. wuxibiology.comrsc.org
Coordination Chemistry and Ligand Design : Pyridinic imines are known to be effective ligands in coordination chemistry. rsc.orgscispace.comresearchgate.net If stabilized through coordination, This compound could form novel metal complexes. The sterically demanding tert-butyl group would create a unique three-dimensional pocket around the metal center, potentially leading to catalysts with high selectivity for specific substrates. rsc.orgresearchgate.net
Bioorganic and Medicinal Chemistry : Both pyridine and imine functionalities are prevalent in biologically active compounds and pharmaceuticals. ontosight.airedalyc.org Derivatives of this compound, if synthesized and stabilized, could be evaluated for potential biological activities, leveraging the unique electronic and steric profile conferred by the imine and tert-butyl groups.
Broader Implications for Heterocyclic and Imine Chemistry
The exploration of a challenging molecule like This compound would have implications beyond its own specific chemistry.
Advancing Ligand Design : A deeper understanding of how the steric and electronic properties of this ligand influence its coordination behavior could guide the rational design of new, highly tailored ligands for catalysis, materials science, and bioinorganic chemistry. rsc.orgscispace.com
Elucidating Reaction Mechanisms : The 3H-pyridin-imine structure might exist as a fleeting, reactive intermediate in certain reactions involving aminopyridines. Studying its properties could help explain unexpected reaction outcomes and provide a more complete picture of the reactivity of functionalized pyridine systems.
Refining Chemical Theory : This molecule provides a textbook case for the interplay between aromaticity, tautomerism, and steric strain. Successfully characterizing this system would offer valuable experimental data to benchmark and refine computational models that predict the stability and reactivity of complex heterocyclic molecules. chemtube3d.com
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-tert-butyl-3H-pyridin-6-imine, and how can intermediates be optimized for yield?
- Methodological Answer : Synthetic routes often involve nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate derivatives (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) are synthesized via tert-butyl halide intermediates reacting with pyridine precursors containing leaving groups at the 6-position . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) is critical for imine formation. Key intermediates include tert-butyl-substituted pyridines with activated leaving groups (e.g., bromine or iodine at the 6-position), as seen in analogous compounds like 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify tert-butyl protons (singlet at ~1.3 ppm) and imine (C=N) carbon (~150–160 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C9H13N3).
- IR Spectroscopy : Detect C=N stretching (~1640–1690 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the tert-butyl and imine groups.
- Comparative data from structurally similar pyridines (e.g., 6-(difluoromethoxy)pyridin-3-amine) can validate assignments .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and transition states. For example:
- Nucleophilic Attack : Calculate Fukui indices to identify electrophilic sites (e.g., imine carbon).
- Steric Effects : Assess tert-butyl group hindrance using molecular dynamics simulations.
Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?
- Methodological Answer :
- Systematic Screening : Test variables (e.g., solvent, catalyst loading) using Design of Experiments (DoE).
- Control Experiments : Compare tert-butyl analogs (e.g., 2-[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine) to isolate steric/electronic effects .
- Meta-Analysis : Apply qualitative contradiction frameworks (e.g., iterative data triangulation) to reconcile divergent results .
Q. How does the tert-butyl group influence the stability of 3H-pyridin-6-imine under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor imine hydrolysis rates via HPLC or UV-Vis under varying pH.
- Comparative Analysis : Contrast with non-tert-butyl analogs (e.g., 6-methylpyridine-3,4-diamine) to isolate steric stabilization effects .
- Computational pKa Prediction : Use software (e.g., ACD/Labs) to model protonation states and stability.
Data Analysis & Experimental Design
Q. How should researchers design experiments to characterize the tautomeric equilibrium of this compound?
- Methodological Answer :
- Variable-Temperature NMR : Detect tautomeric shifts (e.g., imine ⇌ enamine) by observing signal splitting at low temperatures.
- Isotopic Labeling : Introduce deuterium at the imine nitrogen to track proton exchange rates.
- Reference Data : Compare with tautomerization studies on pyridin-3-amines, such as 4-amino-6-methylpyrimidine .
Q. What methodologies validate the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to guide coupling at specific positions.
- Competition Experiments : Compare reaction outcomes with/without tert-butyl groups.
- Crystallographic Analysis : Resolve product structures, as done for tert-butyl-substituted oxazolylpyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
